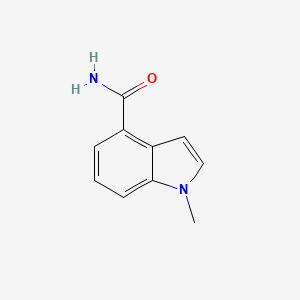

1-methylindole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivative Synthesis of 1 Methylindole 4 Carboxamide

Reactivity of the Indole (B1671886) Nucleus in 1-Methylindole-4-carboxamide

The indole ring system is inherently nucleophilic, a characteristic that governs much of its reactivity. However, the placement of a carboxamide substituent on the benzene (B151609) portion of the ring modulates this reactivity through its electronic effects.

Electrophilic Aromatic Substitution Patterns

Indole is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.in The preferred site for electrophilic substitution in the indole ring is typically the C3 position, as this leads to a more stable carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. ic.ac.uk In this compound, the N1 position is blocked by a methyl group. The C4-carboxamide group is electron-withdrawing and deactivates the benzene part of the heterocycle towards electrophilic attack. Consequently, electrophilic substitution is strongly directed towards the pyrrole (B145914) ring, primarily at the C3 position. If the C3 position were blocked, attack might occur at C2, though this is less favorable. niscpr.res.in

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For this compound, an incoming electrophile (E+) would preferentially attack the C3 position.

General Mechanism for Electrophilic Aromatic Substitution at C3:

Attack of the electrophile: The π-electrons of the indole ring attack the electrophile (E+), forming a sigma bond at the C3 position. This creates a resonance-stabilized carbocation intermediate (a benzenonium ion). libretexts.org

Proton removal: A base in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-substituted product. libretexts.org

While specific studies on this compound are not abundant, the general principles of indole chemistry strongly support this regioselectivity. niscpr.res.inic.ac.uk For instance, the Friedel-Crafts acylation of 3-methylindole (B30407) occurs selectively at the C2 position, demonstrating the high reactivity of the pyrrole ring even when C3 is substituted. researchgate.net

Nucleophilic Additions and Substitutions

The electron-rich nature of the indole nucleus generally makes it unreactive towards nucleophiles. However, nucleophilic substitution can occur if the indole ring is substituted with powerful electron-withdrawing groups that can activate the ring system for such attacks. nii.ac.jp In a study on 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the strong electron-withdrawing nitro group at C6 facilitated nucleophilic substitution at the C2 position by various nitrogen-centered nucleophiles. nii.ac.jp The carboxamide group at C4 in this compound is also electron-withdrawing, but less powerfully than a nitro group. Therefore, nucleophilic substitution on the indole nucleus of this compound is expected to be difficult and would require harsh reaction conditions or highly reactive nucleophiles.

Conversely, the indole moiety itself can act as a nucleophile. researchgate.net While the N1 position in this compound is blocked, the C3 position remains a potent nucleophilic site. Base-catalyzed nucleophilic addition reactions of indoles with electron-deficient olefins like vinylene carbonate have been shown to proceed, although these typically result in N-alkylation for N-unsubstituted indoles. nih.gov For this compound, a similar reaction would likely lead to C3-alkylation.

Oxidative and Reductive Transformations

The indole nucleus can undergo both oxidative and reductive transformations, although these reactions can sometimes lead to complex product mixtures or ring-opening.

Oxidation: The electrooxidation of N-methylindole has been shown to result in the formation of soluble oligomers, specifically an asymmetric cyclic trimer as the major product. rsc.org Chemical oxidation can also occur. For example, the oxidation of 1-methylindole-3-acetaldehyde with horseradish peroxidase yields 1-methylindole-3-carboxaldehyde. dtic.mil This suggests that the indole ring system in this compound is susceptible to oxidation, potentially at the C2 or C3 positions, which could lead to the formation of oxindoles or other oxidized derivatives under appropriate conditions. The presence of the carboxamide group may influence the reaction pathway.

Reduction: The reduction of the indole ring is also possible. The Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a common method for reducing aromatic rings. ucr.edu This reaction could potentially reduce the benzene portion of the this compound molecule. Catalytic hydrogenation can also be used to reduce the pyrrole double bond, leading to the corresponding indoline (B122111) derivative. The specific outcome would depend on the choice of catalyst and reaction conditions.

Transformations of the Carboxamide Functional Group

The carboxamide group at the C4 position offers a handle for further synthetic modifications, allowing for the generation of a variety of derivatives.

Amide Hydrolysis and Formation of Carboxylic Acid Derivatives

The carboxamide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions, usually with heating. masterorganicchemistry.comyoutube.comkhanacademy.org

Acid-catalyzed hydrolysis: This involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfers and elimination of ammonia (as an ammonium (B1175870) ion) yield the carboxylic acid.

Base-catalyzed hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. youtube.comkhanacademy.org This forms a tetrahedral intermediate which then collapses to expel the amide anion (or its protonated form, ammonia), yielding a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.

A related procedure for the hydrolysis of the corresponding methyl ester, methyl 1-methyl-1H-indole-4-carboxylate, to 1-methyl-1H-indole-4-carboxylic acid utilizes lithium hydroxide in a mixture of tetrahydrofuran (B95107) and methanol, achieving a high yield of 94%. chemicalbook.com A similar basic hydrolysis strategy would be effective for this compound.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Ester Hydrolysis | LiOH, Tetrahydrofuran/Methanol, 30°C, 18h | 1-methyl-1H-indole-4-carboxylic acid | 94% | chemicalbook.com |

| Amide Hydrolysis (General) | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | 1-methyl-1H-indole-4-carboxylic acid | - | masterorganicchemistry.comkhanacademy.org |

N-Alkylation and Acylation Reactions on the Amide Nitrogen

The primary carboxamide group (-CONH₂) possesses two N-H bonds, allowing for substitution reactions on the amide nitrogen. However, the amide nitrogen is significantly less nucleophilic than an amine nitrogen due to the resonance delocalization of its lone pair onto the adjacent carbonyl oxygen. Therefore, these reactions often require strong bases and reactive electrophiles.

N-Alkylation: The alkylation of primary amides typically requires deprotonation with a strong base, such as sodium hydride (NaH), to form a potent nucleophilic amide anion. youtube.com This anion can then react with an alkyl halide in an SN2 reaction to form an N-alkylated amide. While classical conditions often employ strong bases rsc.org, alternative methods are continually being developed. For instance, copper-catalyzed N-alkylation of indoles (on the indole nitrogen) has been achieved using N-tosylhydrazones. rsc.org Applying similar principles to the amide nitrogen of this compound could potentially yield N-alkyl or N,N-dialkyl derivatives, though this would be challenging due to the lower reactivity of the amide nitrogen.

Rearrangement Reactions Involving the Carboxamide Moiety

The carboxamide group of this compound is susceptible to several classic rearrangement reactions that typically proceed through an isocyanate intermediate. These reactions provide a synthetic route to amines, ureas, and carbamates, effectively replacing the carboxamide with other important functional groups.

Hofmann Rearrangement: This reaction converts a primary amide, such as this compound, into a primary amine with one fewer carbon atom. thermofisher.com The process involves treating the amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). thermofisher.comorganic-chemistry.org The key intermediate is an N-haloamide, which, upon deprotonation, rearranges to an isocyanate. masterorganicchemistry.com Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to yield 4-amino-1-methylindole. thermofisher.commasterorganicchemistry.com Modifications to the reaction conditions, such as using N-bromoacetamide (NBA) or hypervalent iodine reagents, can offer milder and more selective transformations. organic-chemistry.orgnih.govorganic-chemistry.org

Curtius Rearrangement: The Curtius rearrangement provides an alternative route to the isocyanate intermediate, starting from a carboxylic acid. wikipedia.orgnih.gov To apply this to this compound, the amide would first need to be hydrolyzed to 1-methylindole-4-carboxylic acid. This acid is then converted to an acyl azide (B81097), typically using reagents like sodium azide with an acyl chloride or via activating agents like diphenylphosphoryl azide (DPPA). nih.gov Thermal or photochemical decomposition of the acyl azide results in the loss of nitrogen gas and rearrangement to the corresponding isocyanate. wikipedia.orgnih.gov This isocyanate can then be trapped with various nucleophiles; for instance, reaction with water yields the primary amine (4-amino-1-methylindole), while reaction with alcohols or amines produces carbamates or ureas, respectively. wikipedia.orgnih.gov The reaction is known for its high efficiency and the retention of stereochemistry in the migrating group. nih.gov

Lossen Rearrangement: Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement proceeds through an isocyanate intermediate but starts from a hydroxamic acid derivative. wikipedia.orgnih.gov The carboxamide of this compound would first be converted to the corresponding 1-methylindole-4-hydroxamic acid. Activation of the hydroxamic acid, often by O-acylation or O-sulfonylation, creates a good leaving group on the nitrogen atom. wikipedia.orggoogle.com Treatment with base then induces rearrangement to the isocyanate, which can be further derivatized as described above. wikipedia.orgnih.gov

Table 1: Overview of Rearrangement Reactions for this compound

| Rearrangement | Starting Material Precursor | Key Reagents | Key Intermediate | Primary Product (after hydrolysis) |

| Hofmann | This compound | Br₂, NaOH | Isocyanate | 4-Amino-1-methylindole |

| Curtius | 1-Methylindole-4-carboxylic acid | NaN₃, Activating Agent | Isocyanate | 4-Amino-1-methylindole |

| Lossen | 1-Methylindole-4-hydroxamic acid | Activating Agent, Base | Isocyanate | 4-Amino-1-methylindole |

Synthesis of Novel Derivatives from this compound Scaffold

The this compound core is a valuable starting point for the synthesis of more complex molecules, including fused heterocyclic systems and derivatives with modified side chains.

The indole ring, particularly at the C4 and C5 positions, can participate in cyclization reactions to form fused polycyclic structures, which are of significant interest in medicinal chemistry.

Pyrimido[5,4-b]indoles: These fused systems, also known as γ-carbolines, can be synthesized from precursors derived from this compound. A common strategy involves the construction of the pyrimidine (B1678525) ring onto the indole's 'b' face (the C4-C5 bond). This often requires an amino group at the C5 position and a carbonyl or related group at the C4 position. For example, the 4-carboxamide group could be converted to a nitrile or an ester, while the C5 position would need to be nitrated and then reduced to an amine. Cyclization of the resulting 5-amino-1-methylindole-4-carbonitrile or -4-carboxylate with a one-carbon synthon like formamide (B127407) or guanidine (B92328) can lead to the formation of the pyrimido[5,4-b]indole core. nih.govmdpi.comrsc.org

Pyrrolo[3,4-b]indoles: The synthesis of this heterocyclic system involves forming a pyrrole ring fused across the C3 and C4 positions of the indole. A potential synthetic route starting from this compound could involve functionalization at the C3 position. For instance, a Mannich reaction could introduce an aminomethyl group at C3. Subsequent intramolecular cyclization between the C3-substituent and the C4-carboxamide (or a derivative thereof) could forge the new pyrrole ring. Another approach involves the reaction of 3-nitroindoles with reagents like ethyl isocyanoacetate, which directly constructs the fused pyrrole ring system. rsc.org This would require the conversion of the 4-carboxamide to a nitro group at the 3-position, a non-trivial transformation.

The carboxamide moiety itself can be directly transformed into other functional groups, altering the electronic and steric properties of the molecule.

Reduction to Amines: The carboxamide can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting this compound into (1-methylindol-4-yl)methanamine. organic-chemistry.org More modern and selective methods utilize hydrosilanes in the presence of transition metal catalysts (e.g., nickel, iridium, or platinum) or metal-free systems, which can offer better functional group tolerance. organic-chemistry.orgnih.govdiva-portal.org

Dehydration to Nitriles: The primary carboxamide can be dehydrated to form the corresponding nitrile, 1-methylindole-4-carbonitrile. This is a common transformation achieved using various dehydrating agents. rsc.orgorgoreview.com Classical reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.comlibretexts.org Milder and more recent methods employ reagents such as P(NMe₂)₃ or proceed under microwave irradiation. nih.gov The resulting nitrile group is a versatile synthetic handle for further transformations.

In medicinal chemistry, replacing a functional group with another that has similar physical or chemical properties (an isostere) is a common strategy to improve pharmacokinetic or pharmacodynamic properties. The amide group is often a target for such modifications to enhance metabolic stability. nih.gov

1,2,4-Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for the amide functionality. nih.govresearchgate.net It mimics the planar geometry and hydrogen-bonding capabilities of the trans-amide bond but is resistant to hydrolytic cleavage by proteases. nih.govmdpi.com The synthesis of a 1-methylindole-4-(1,2,4-oxadiazol-yl) derivative would typically involve converting the this compound into an amidoxime (B1450833). This can be achieved by reacting the corresponding nitrile (1-methylindole-4-carbonitrile) with hydroxylamine. The resulting amidoxime is then cyclized with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the 1,2,4-oxadiazole ring. nih.govmdpi.com

Tetrazoles: While more commonly used as a bioisostere for carboxylic acids, the tetrazole ring can also be considered as a replacement for the amide group due to its similar steric profile and hydrogen bonding capacity. researchgate.netcambridgemedchemconsulting.comresearchgate.net The synthesis of a 5-(1-methylindol-4-yl)-1H-tetrazole would typically start from the nitrile derivative, 1-methylindole-4-carbonitrile. The [2+3] cycloaddition reaction of the nitrile with an azide source, often sodium azide in the presence of a Lewis acid like zinc chloride or an ammonium salt, yields the tetrazole ring. researchgate.net

Table 2: Summary of Derivative Synthesis from this compound

| Section | Type of Modification | Starting Moiety | Target Moiety/System | Typical Reagents/Strategy |

| 3.3.1 | Indole-Fused Heterocycle | Indole C4/C5 | Pyrimido[5,4-b]indole | Nitration/reduction at C5, cyclization with formamide |

| 3.3.2 | Side Chain Modification | Carboxamide | Aminomethyl | LiAlH₄ or catalytic hydrosilylation |

| 3.3.2 | Side Chain Modification | Carboxamide | Nitrile | POCl₃, SOCl₂, P₂O₅ |

| 3.3.3 | Isosteric Replacement | Carboxamide | 1,2,4-Oxadiazole | Conversion to nitrile, then amidoxime, then cyclization |

| 3.3.3 | Isosteric Replacement | Carboxamide | Tetrazole | Conversion to nitrile, then cycloaddition with azide |

Reaction Mechanism Studies of this compound Derivatives

The reaction mechanisms for the transformations of this compound derivatives are generally well-established principles in organic chemistry.

Rearrangement Reactions: The mechanisms for the Hofmann, Curtius, and Lossen rearrangements all converge on the formation of an isocyanate intermediate through a concerted nih.govresearchgate.net-shift. masterorganicchemistry.comwikipedia.org For the Hofmann rearrangement, the key mechanistic step involves the migration of the indole-4-yl group from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of a halide ion from the N-haloamide intermediate. masterorganicchemistry.com Similarly, the Curtius rearrangement involves the migration of the indole-4-yl group with the concurrent loss of dinitrogen gas from the acyl azide. nih.gov The Lossen rearrangement follows the same pattern, with the indole-4-yl group migrating as the activated oxygen-containing group departs. wikipedia.orgnih.gov These rearrangements are understood to be intramolecular and proceed with complete retention of the migrating group's configuration. nih.gov

Cyclization Reactions: The formation of fused heterocyclic systems, such as pyrimido[5,4-b]indoles, typically involves a series of condensation and cyclization steps. For example, the reaction of a 5-amino-1-methylindole-4-carbonitrile with formamide would likely proceed via initial formation of a formamidine (B1211174) intermediate, followed by an intramolecular nucleophilic attack of the indole C4-position (or the nitrile nitrogen) onto the newly formed electrophilic center, and subsequent tautomerization and/or aromatization to yield the final fused ring system.

Side Chain Modifications: The mechanism for the reduction of the carboxamide with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, and subsequent reduction steps lead to the final amine. The dehydration of the carboxamide to a nitrile with a reagent like POCl₃ involves the initial activation of the carbonyl oxygen by the phosphorus reagent, creating a good leaving group. Subsequent elimination, facilitated by a base, removes a molecule of water to form the nitrile.

Spectroscopic and Structural Elucidation of 1 Methylindole 4 Carboxamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy of 1-Methylindole-4-carboxamide

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the key vibrational modes are associated with the N-H and C=O bonds of the amide group, the C-H bonds of the methyl and aromatic groups, and the vibrations of the indole (B1671886) ring system.

Specific absorption bands are expected for the amide group, including N-H stretching vibrations, typically appearing in the region of 3100-3500 cm⁻¹, and the C=O (Amide I band) stretching vibration, which is a strong band usually found between 1630 and 1690 cm⁻¹. The N-H bending (Amide II band) is also a characteristic absorption. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions corresponding to C-C and C-N stretching, as well as various bending vibrations that are characteristic of the substituted indole ring structure.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | < 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the amide group (-CONH₂), the protons on the indole ring, and the protons of the N-methyl group. The amide protons typically appear as broad signals in the downfield region of the spectrum. The protons on the aromatic indole ring will resonate in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position and the electronic effects of the methyl and carboxamide substituents. The N-methyl group protons will appear as a sharp singlet in the upfield region, typically around 3.5-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CONH₂ | 7.5 - 9.0 | Broad Singlet |

| Indole Ring H's | 6.5 - 8.0 | Multiplets |

| N-CH₃ | 3.5 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 160-180 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The chemical shift of the N-methyl carbon will be observed in the upfield aliphatic region, generally between 30-40 ppm. The specific shifts of the indole carbons are influenced by the nitrogen heteroatom and the positions of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 180 |

| Indole Ring C's | 100 - 140 |

| N-CH₃ | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the expected nominal molecular weight is 174 g/mol . The molecular ion peak (M⁺) would therefore be observed at a mass-to-charge ratio (m/z) of 174.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both aromatic indole and amide functional groups. The stable aromatic system of the indole ring often results in a prominent molecular ion peak. libretexts.org Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and within the indole ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺ (Molecular Ion) | - |

| 158 | [M - NH₂]⁺ | •NH₂ |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-UV region, originating from π → π* transitions. nih.gov These transitions are famously designated as the ¹Lₐ and ¹Lₑ bands, based on Platt's notation. The ¹Lₑ transition, appearing at shorter wavelengths (around 260-270 nm), is typically sharp and structured, while the ¹Lₐ transition at longer wavelengths (around 280-290 nm) is broad and more sensitive to the solvent environment. nih.gov

While a specific spectrum for this compound is not published, data for related compounds provide insight. For instance, 4-nitroindole, which also has an electron-withdrawing group at the C4 position, shows an absorption spectrum that extends further into the visible range compared to other nitro isomers. nih.gov Theoretical and experimental studies on 1-methylindole (B147185) (1MI) have placed its UV absorption bands in the 200-400 nm range. researchgate.netdergipark.org.tr Therefore, this compound is predicted to exhibit two primary absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions, likely red-shifted compared to unsubstituted indole.

Table 2: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition | Predicted λₘₐₓ Range (nm) | Nature of Transition |

|---|---|---|

| ¹Lₐ | 285 - 310 | π → π* |

Fluorescence and Phosphorescence Properties of Indole Chromophore

The fluorescence of the indole chromophore is a widely studied phenomenon, largely due to its presence in the amino acid tryptophan. The emission properties are intimately linked to the closely spaced ¹Lₐ and ¹Lₑ excited states. nih.gov The polarity of the solvent plays a major role in determining which state is the primary emitting state. In nonpolar solvents, emission often occurs from the higher-energy ¹Lₑ state, resulting in a structured emission spectrum, whereas in polar solvents, solvent relaxation stabilizes the more polar ¹Lₐ state, leading to a broad, featureless, and red-shifted emission with a larger Stokes shift. nih.govcore.ac.uk

For this compound, the presence of the polar carboxamide group and the influence of solvent are expected to be the dominant factors governing its fluorescence. Substituents can significantly tune the emission wavelength; electron-withdrawing groups tend to cause a red shift in the fluorescence maxima. core.ac.uk Research on fluorescent indole nucleosides with 4-carboxylate substituents has demonstrated that modifications at this position directly impact the photophysical properties, including quantum yield and brightness. nih.govresearchgate.net Therefore, this compound is expected to be fluorescent, with emission characteristics highly dependent on the solvent environment.

Phosphorescence in indole derivatives typically occurs from the lowest triplet state (T₁) to the singlet ground state (S₀). This emission is characterized by a much longer lifetime than fluorescence and is generally observed at low temperatures in rigid matrices. The phosphorescence spectrum of indole is typically found at higher wavelengths (lower energy) than its fluorescence spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of now, a published single-crystal X-ray structure for this compound is not available in the crystallographic literature. However, crystal structures of closely related indole carboxamides and derivatives have been reported. researchgate.netcardiff.ac.uk For example, the crystal structure of methyl 1H-indole-2-carboxylate shows a planar indole ring system. researchgate.net It is expected that the indole ring of this compound would also be essentially planar. The carboxamide group at the C4 position may exhibit some degree of twisting relative to the plane of the indole ring due to steric effects and crystal packing forces. Intermolecular hydrogen bonding involving the amide group's N-H protons and the carbonyl oxygen is highly anticipated to be a dominant feature in the crystal packing.

Other Advanced Spectroscopic Techniques

To date, there are no specific studies in the published literature employing other advanced spectroscopic techniques for the detailed characterization of this compound. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NMR), rotational spectroscopy, or circular dichroism could provide further detailed insights into its structure, conformation, and electronic properties, but such data has not been reported.

Computational Chemistry and Theoretical Studies on 1 Methylindole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform calculations. nih.govscispace.com

The primary step in DFT analysis is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy (most stable) conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. The optimized structure represents the molecule's most probable geometry in a vacuum.

Table 1: Predicted Geometrical Parameters of 1-Methylindole-4-carboxamide from DFT Optimization Note: These are representative values based on standard bond lengths and angles for indole (B1671886) and carboxamide moieties. Actual values are obtained from specific DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | C(carboxamide)-O | ~ 1.23 Å |

| C-N | C(carboxamide)-N(amide) | ~ 1.33 Å |

| C-C | C4(indole)-C(carboxamide) | ~ 1.50 Å |

| N-C | N1(indole)-CH₃ | ~ 1.47 Å |

| Bond Angles | ||

| O=C-N | O-C(carboxamide)-N | ~ 122° |

| C4-C-N | C4(indole)-C(carboxamide)-N | ~ 118° |

| Dihedral Angle | ||

| C5-C4-C(carboxamide)-N | C5-C4-C-N | Variable (see Sec. 5.2.1) |

Ab initio methods, which are based on first principles without empirical parameters, and DFT are used to calculate the energies and shapes of molecular orbitals. nih.gov Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. growingscience.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. growingscience.com A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, whereas a large gap implies higher kinetic stability. nih.gov For this compound, the electron-rich indole ring is expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the conjugated system, including the electron-withdrawing carboxamide group. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Description | Predicted Value (eV) | Significance |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV | Relates to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV | Relates to electron-accepting ability |

| ΔE (Gap) | E(LUMO) - E(HOMO) | ~ 4.6 eV | Indicates chemical reactivity and stability growingscience.com |

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. After obtaining an optimized molecular geometry from DFT, further calculations can simulate various spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of specific peaks to the vibrations of functional groups, such as the C=O stretch of the carboxamide or the N-H bends. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals. nih.gov The calculated transitions, primarily the HOMO to LUMO transition, correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. growingscience.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated based on the magnetic shielding of each nucleus, which is determined by the local electronic environment. nih.gov These predicted ¹H and ¹³C NMR spectra are powerful tools for confirming the molecular structure by comparing theoretical shifts with experimental data. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted ranges are based on typical values for the functional groups and are relative to TMS. Experimental conditions can cause variations.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | ||

| N-H (amide) | 7.5 - 8.5 (broad) | |

| Aromatic (indole ring) | 6.5 - 7.8 | |

| N-CH₃ | ~ 3.8 | |

| ¹³C-NMR | ||

| C=O (carboxamide) | 165 - 175 | |

| Aromatic (indole ring) | 100 - 140 | |

| N-CH₃ | ~ 30 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

A key structural feature of this compound is the rotational freedom around the single bond connecting the indole ring (at C4) to the carboxamide group. This rotation defines the conformational landscape of the molecule. MD simulations can explore this flexibility by sampling numerous conformations and calculating the potential energy associated with each. nih.gov

The simulation can identify the most stable conformations (energy minima), which correspond to specific dihedral angles between the plane of the indole ring and the plane of the carboxamide group. It can also determine the energy barriers to rotation between these stable states. This information is crucial for understanding how the molecule might change its shape to interact with other molecules, such as biological receptors.

The structure of this compound allows for several important intermolecular interactions, which govern its properties in the solid and liquid states. MD simulations can effectively model these non-covalent forces.

The most significant interaction is hydrogen bonding. eurjchem.com The amide group (-CONH₂) contains an N-H bond that can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com This allows molecules of this compound to form strong hydrogen bonds with each other (e.g., dimers or chains) or with solvent molecules like water. Furthermore, the electron-rich π-system of the indole ring can act as a weak hydrogen bond acceptor. nih.gov Computational studies can quantify the strength of these hydrogen bonds and analyze their geometry and persistence over time, providing a detailed picture of the molecular recognition and self-assembly processes. utexas.edumdpi.com

Electron Density Analysis

The distribution of electrons within a molecule is fundamental to its chemical properties and biological interactions. Key aspects of this distribution are often visualized and quantified through methods like MEP mapping and NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. vulcanchem.com It provides a map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). vulcanchem.com These regions are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks, which are fundamental to a molecule's biological activity. Typically, MEP maps use a color spectrum where red and yellow denote areas of negative potential, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, while blue represents regions of positive potential, usually around hydrogen atoms. vulcanchem.com Green indicates areas of neutral potential. vulcanchem.com While general principles of MEP are well-established, specific MEP maps and the corresponding potential values for this compound have not been published.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule, offering a chemist's perspective of electron delocalization. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key output of NBO analysis is the study of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. The energy of these interactions can be quantified using second-order perturbation theory. This information is invaluable for understanding charge delocalization, the nature of chemical bonds (from ionic to covalent), and the stability of different molecular conformations. However, specific NBO analysis, including data on donor-acceptor interactions and charge delocalization for this compound, is not available in the current body of scientific literature.

Prediction of Reactivity and Reaction Pathways

The prediction of a molecule's reactivity and the pathways it might follow in a chemical reaction is a primary goal of computational chemistry. MEP maps are instrumental in this regard, as the regions of negative and positive potential highlight the likely sites for electrophilic and nucleophilic attack, respectively. By analyzing the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain further insights into the reactive nature of a compound. The energy gap between HOMO and LUMO is a particularly important indicator of chemical reactivity. While these are standard computational approaches, a specific predictive study on the reactivity and reaction pathways of this compound has not been documented.

Mechanistic Chemical Biology Investigations Involving 1 Methylindole 4 Carboxamide and Its Analogues

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with proteins is fundamental to their biological function. For 1-methylindole-4-carboxamide and its analogues, these interactions are often characterized by high-affinity binding to specific pockets within target proteins, driven by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Ligand-protein binding studies have been instrumental in identifying the therapeutic potential of indole-4-carboxamide derivatives. The affinity of these compounds for their target proteins is a key determinant of their efficacy. The carboxamide group, in particular, is often crucial for establishing strong interactions within the binding site. nih.gov For instance, in the context of Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, the carboxamide moiety forms several critical hydrogen bonds within the enzyme's catalytic domain, enhancing the interaction between the inhibitor's heterocyclic structure and the protein. nih.gov

The binding affinity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Studies have revealed that indole-4-carboxamide analogues can be highly potent inhibitors of enzymes such as PARP-1 and Phosphodiesterase 5 (PDE5). For example, compound LX15, a 1H-indole-4-carboxamide derivative, was identified as a superior PARP-1 inhibitor with an IC50 value of 13 nM. researchgate.net Similarly, in the development of PDE5 inhibitors, the modification of quinoline-based compounds into indole-containing analogues, specifically through the introduction of an amide group, led to the discovery of a potent inhibitor, compound 14a, with an IC50 of 16.11 nM. nih.govdocumentsdelivered.comacs.org

Table 1: Binding Affinities of Indole-4-carboxamide Analogues

| Compound | Target Enzyme | Binding Affinity (IC50) |

|---|---|---|

| LX15 | PARP-1 | 13 nM researchgate.net |

These binding studies underscore the importance of the indole-4-carboxamide scaffold in achieving high-affinity interactions with therapeutically relevant protein targets.

Molecular docking simulations provide invaluable insights into the specific binding modes of ligands within protein active sites, revealing the key amino acid residues that stabilize the ligand-protein complex. These computational methods have been widely used to understand the interactions of indole-4-carboxamide analogues with their targets. nih.gov

For PARP-1 inhibitors, docking studies have confirmed that the carboxamide group is essential for binding, forming hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the nicotinamide (B372718) binding pocket. nih.gov Further computational screening of indole-based natural compounds against PARP-1 identified several hotspot residues critical for strong interactions, including Asp770, Ala880, Tyr889, Tyr896, Ala898, Asp899, and Tyr907, which engage in various non-covalent interactions with the ligands. nih.gov

In the case of indole-based PDE5 inhibitors, molecular docking simulations highlighted the significance of the amide group in mediating drug-target interactions. nih.govdocumentsdelivered.com The indole (B1671886) ring of these ligands was observed to form stable hydrogen bonds with the side chain of Gln817 within the PDE5 active site, an interaction that is crucial for the inhibitor's potency. nih.gov

Table 2: Key Interaction Residues for Indole-4-carboxamide Analogues Identified by Molecular Docking

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| PARP-1 | Gly863, Ser904 nih.gov | Hydrogen Bonds |

| PARP-1 | Asp770, Ala880, Tyr889, Tyr896, Ala898, Asp899, Tyr907 nih.gov | Non-covalent Interactions |

These detailed characterizations of binding modes are crucial for the rational design and optimization of more selective and potent inhibitors based on the indole-4-carboxamide scaffold.

Enzyme Modulation and Inhibition Mechanisms

The indole-4-carboxamide core is a versatile starting point for developing modulators and inhibitors of various enzymes. The mechanism by which these compounds exert their effects often involves competitive inhibition, where they bind to the enzyme's active site and prevent the natural substrate from binding.

PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov The 1H-indole-4-carboxamide scaffold has been identified as a potent framework for designing PARP-1 inhibitors. researchgate.net These inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), for the catalytic binding site. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, leading to an accumulation of DNA single-strand breaks, which are converted into more lethal double-strand breaks during cell division. researchgate.netnih.gov

Researchers have synthesized and evaluated two new series of 1H-indole-4-carboxamide derivatives as potent PARP-1 inhibitors. researchgate.net Among these, compound LX15 demonstrated exceptional potency against the PARP-1 enzyme with an IC50 of 13 nM. researchgate.net Mechanistic studies indicated that LX15 significantly caused the accumulation of DNA double-strand breaks and impaired cell-cycle progression in cancer cells with BRCA1 deficiencies. researchgate.net

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a well-established therapeutic target. nih.govmorressier.com The indole moiety is present in numerous biologically active molecules and has been successfully incorporated into novel PDE5 inhibitors. nih.govdocumentsdelivered.comacs.orgmorressier.com Researchers hypothesized that replacing the quinoline (B57606) ring in known inhibitors with an indole ring could yield a new class of potent PDE5 inhibitors. morressier.com

This strategy led to the synthesis of a library of new indole derivatives. morressier.com A significant breakthrough came from replacing an amine functional group with an amide, which resulted in the identification of a highly potent analogue, compound 14a, with an IC50 value of 16.11 nM against PDE5. nih.govacs.org In another study, compounds designated as 3A and 4A showed 72% and 77% inhibition of PDE5, respectively, at a concentration of 10 µM, indicating their biological activity is in the low micromolar range. morressier.com These findings demonstrate that indole-based compounds, particularly those featuring a carboxamide linkage, are a promising class of PDE5 inhibitors. nih.gov

Table 3: Inhibition of PDE5 by Indole-Based Analogues

| Compound | Concentration | % Inhibition of PDE5 |

|---|---|---|

| Compound 1A | 10 µM | 10% morressier.com |

| Compound 2A | 10 µM | 23% morressier.com |

| Compound 3A | 10 µM | 72% morressier.com |

The indole nucleus is a common feature in molecules that modulate the activity of kinases and phosphatases, which are key regulators of cellular signaling pathways. nih.govcapes.gov.br While direct studies focusing specifically on this compound are limited in this area, related indole derivatives have shown significant modulatory effects.

For example, indole-3-carbinol, a natural indole derivative, has been shown to modulate the activity of the phosphatidylinositol 4-phosphate 5-kinase (PIP5K) family and the Wall-Associated Kinases (WAK1–3) family in plants. nih.gov In the context of phosphatases, which often act in opposition to kinases to control signaling, marine sponge-derived 5-azaindoles have been identified as inhibitors of alkaline phosphatase (ALP). mdpi.com Furthermore, protein tyrosine phosphatases (PTPs) are crucial regulatory components in signal transduction, and developing inhibitors for enzymes like PTP1B is an active area of research. nih.gov The established ability of various indole compounds to interact with these enzyme families suggests that the indole-4-carboxamide scaffold could be a valuable template for developing novel kinase and phosphatase modulators.

Table 4: Compound Names Mentioned in the Article

| Trivial Name/Code | Chemical Name/Class |

|---|---|

| This compound | Indole Carboxamide |

| LX15 | 1H-indole-4-carboxamide derivative |

| Compound 14a | Indole-based PDE5 inhibitor |

| Compound 1A, 2A, 3A, 4A | Indole-based PDE5 inhibitors |

| NMS-P118 | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide |

| Indole-3-carbinol | Indole Derivative |

Inhibition of Tryptophan Biosynthesis Enzymes in Pathogens by Indole-4-carboxamides

The tryptophan biosynthesis pathway, essential for many pathogens but absent in humans, represents a significant target for novel antimicrobial agents. nih.gov A series of indole-4-carboxamides have been identified as possessing potent antitubercular activity by targeting this pathway in Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds function as prodrugs, which are metabolically activated within the bacterium. nih.govdundee.ac.uk

The mechanism of action involves the hydrolysis of the indole-4-carboxamide by a bacterial amidase, releasing the active metabolite, 4-aminoindole (B1269813). nih.govnih.gov This metabolite acts as a tryptophan antimetabolite. nih.gov The enzyme tryptophan synthase (TrpAB), which is crucial for the final step of tryptophan synthesis, mistakenly incorporates 4-aminoindole instead of indole. nih.govdundee.ac.uk This process leads to the formation of 4-amino-L-tryptophan, a cytotoxic compound that poisons cellular metabolism, thereby inhibiting bacterial growth. nih.gov

Mtb can develop resistance to indole-4-carboxamides through several mechanisms. nih.govnih.gov These include:

Decreased Drug Metabolism: Loss-of-function mutations in the amidase (AmiC) prevent the hydrolysis of the prodrug to its active 4-aminoindole form. nih.gov

Increased Biosynthetic Flux: Mutations in anthranilate synthase (TrpE) can lead to a loss of allosteric feedback inhibition, increasing the production of tryptophan precursors. nih.govdundee.ac.uk

Target Modification: Mutations in tryptophan synthase (TrpAB) can decrease the enzyme's ability to incorporate the toxic 4-aminoindole, thus preventing the formation of the cytotoxic product. nih.gov

The identification of tryptophan synthase as the target for these compounds highlights the therapeutic potential of inhibiting amino acid biosynthetic pathways in pathogens. nih.gov

Aromatase Inhibition Studies with Indole Derivatives

Aromatase (cytochrome P450 19A1), an enzyme that catalyzes the final step in estrogen biosynthesis, is a key target in the treatment of hormone-dependent breast cancer. frontiersin.orgnih.govnih.gov Inhibiting this enzyme reduces estrogen levels, which is an effective strategy for managing estrogen receptor-positive (ER+) breast cancer. nih.govnih.gov Various indole derivatives have been investigated for their potential as aromatase inhibitors.

Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the indole ring are critical for inhibitory activity. frontiersin.orgnih.gov For instance, research on 2-aryl indoles showed that an electron-withdrawing group, such as a nitrile (CN) group, at the C-3 position resulted in more potent aromatase inhibition than when it was placed at the C-5 position. frontiersin.orgnih.gov Similarly, studies on indole aryl sulfonamides demonstrated that the attachment position of the indole ring plays a crucial role, with substitution at the C-5 position yielding a highly potent inhibitor. frontiersin.orgnih.gov

In one study, monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than other tested derivatives and were more active than the natural indole hormone, melatonin. nih.gov These findings, supported by molecular modeling, are valuable for the design of new indole-based aromatase inhibitors with improved potency. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

N-methylation of the indole core is a common structural modification in medicinal chemistry that can significantly impact a compound's biological activity. acs.orgresearchgate.netnih.gov This modification can alter various properties, including binding affinity, conformational flexibility, and metabolic stability. st-andrews.ac.ukresearchgate.net For example, in the development of HIV-1 fusion inhibitors, a compound containing a 6-(1-methylindole) moiety showed improved binding affinity and antiviral activity compared to its non-methylated analogue. acs.org

The position of the carboxamide group on the indole ring and the nature of its substituents are critical determinants of biological activity and molecular recognition. nih.gov The carboxamide moiety itself is important as it can form hydrogen bonds with various enzymes and proteins, often leading to inhibition. nih.gov SAR studies across different target classes consistently show that both the position (e.g., C2, C3, C4) and the groups attached to the carboxamide nitrogen are pivotal. nih.govnih.govarkat-usa.org

In the context of CB1 receptor allosteric modulators, SAR studies of 1H-indole-2-carboxamides found that potency was enhanced by specific substitutions. nih.gov A diethylamino group at the 4-position of the phenyl ring attached to the carboxamide, a chloro or fluoro group at the C5 position of the indole, and small alkyl groups at the C3 position of the indole all contributed to increased activity. nih.gov The table below summarizes the activity of selected indole-2-carboxamide analogues as CB1 receptor modulators.

| Compound | Indole C5-Substituent | Indole C3-Substituent | IC50 (nM) |

|---|---|---|---|

| Org27569 (1) | H | H | 787 |

| 42 | Cl | H | 273 |

| 43 | Cl | CH3 | 158 |

| 45 | Cl | C2H5 | 79 |

| 47 | F | CH3 | 142 |

Data sourced from a study on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov

Similarly, for anti-mycobacterial indole-2-carboxamides, bulky aliphatic groups on the carboxamide were found to be crucial for activity against non-tuberculous mycobacteria, whereas the constraints were less restrictive for activity against M. tuberculosis. nih.gov These examples underscore the principle that specific substitution patterns on the indole-carboxamide scaffold are required to achieve desired interactions with a biological target.

Achieving target selectivity is a primary goal in drug design to maximize efficacy and minimize off-target effects. For indole carboxamides, several design principles can be employed to enhance selectivity. One key strategy is to exploit structural differences in the target binding sites between species or protein isoforms. For example, the inhibitor BRD4592 is specific for mycobacterial tryptophan synthase because its binding pocket is created by the absence of a side chain at position 66 of the α subunit (αG66); human tryptophan synthase has a valine at this position (αV66), whose bulky side chain sterically prevents the inhibitor from binding. nih.gov

Another principle involves modifying the core scaffold and its substituents to optimize interactions within a specific allosteric site. Allosteric sites, which are often less conserved than orthosteric (active) sites, provide opportunities for developing highly selective modulators. nih.govdundee.ac.uk In the development of RORγt allosteric inhibitors, modifying the linker at the C-4 position of an isoxazole (B147169) core and the heterocycle at the C-5 position allowed for the optimization of binding affinity and selectivity. dundee.ac.uk By carefully tailoring substituents to match the unique topology and chemical environment of the target's binding pocket, interactions can be strengthened for the intended target while being weakened for off-targets, thus enhancing selectivity.

Target Identification and Validation Approaches (Non-Clinical)

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action. Several non-clinical approaches are used for the target identification and validation of indole carboxamide inhibitors. A powerful method is the generation and analysis of spontaneous resistant mutants. nih.gov In the case of indole-4-carboxamides active against Mtb, whole-genome sequencing of mutants that acquired resistance to the compounds revealed mutations consistently located in genes related to the tryptophan biosynthesis pathway, specifically trpA, trpB, and amiC. nih.govnih.govnih.gov

Once a putative target is identified, it must be validated. Over-expression of the target protein is a common validation technique. nih.gov If over-expression leads to increased resistance to the compound, it provides strong evidence that the compound acts by inhibiting that protein. This was demonstrated for tryptophan synthase, confirming it as the biological target of certain antitubercular compounds. nih.gov

Further validation involves biochemical and enzymatic assays. These in vitro assays can confirm direct interaction between the compound and the target protein and can be used to characterize the mechanism of inhibition (e.g., competitive, allosteric). nih.govnih.gov For instance, biochemical studies showed that certain inhibitors of tryptophan synthase work by binding to the interface between the α- and β-subunits, stabilizing the complex in an inactive conformation. nih.govnih.gov

Applications of 1 Methylindole 4 Carboxamide As a Chemical Research Tool

Development as Chemical Probes for Biological Pathways

Chemical probes are essential small molecules for understanding and validating the roles of specific proteins in biological processes. nih.gov An ideal chemical probe exhibits high potency and selectivity for its target protein. nih.gov The 1-methylindole-4-carboxamide framework has been identified as a promising starting point for the development of such probes.

Derivatives of indole (B1671886) carboxamides are being investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The core structure of this compound allows for systematic modifications to optimize its interaction with specific biological targets. For instance, the substitution patterns on the indole ring and the carboxamide group can be altered to fine-tune the molecule's potency and selectivity. This adaptability makes it a valuable scaffold for creating chemical probes to investigate various enzymes and receptors, thereby helping to elucidate their functions in complex biological pathways. ontosight.ai

Research into related indole derivatives has demonstrated the potential of this chemical class. For example, N,N-dimethyl-1-(1-methylindole-4-carbonyl)piperidine-3-carboxamide has been utilized as a research tool to explore the pharmacological properties of cathinones and their derivatives. smolecule.com This highlights the utility of the broader this compound chemical space in developing specific probes for pharmacological research. The ongoing investigation into the pharmacokinetic and pharmacodynamic profiles of various this compound derivatives will further expand their application as chemical probes. ontosight.ai

Use in High-Throughput Screening Libraries for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify "hit" compounds with desired biological activity. shu.ac.uk The structural characteristics of this compound make it an attractive component for inclusion in HTS libraries.

The indole nucleus is a common feature in many pharmacologically active compounds, suggesting a high potential for identifying new ligands through screening. mdpi.comontosight.ai Compound libraries used in HTS are designed to be structurally diverse to maximize the chances of finding a hit for a given biological target. rsc.org The this compound scaffold can be readily functionalized at multiple positions, allowing for the generation of a large number of diverse derivatives. This diversity is crucial for populating HTS libraries with unique chemical matter.

HTS campaigns have successfully identified indole-containing compounds as active agents against various diseases. For example, a high-content screening of a commercial library identified three indole-containing hits as active against the intracellular amastigote forms of T. cruzi, the parasite that causes Chagas disease. acs.org Similarly, HTS has been employed to identify small molecule inhibitors of the vitamin D receptor (VDR)–coactivator interaction, a potential therapeutic target for a range of diseases. nih.gov The inclusion of this compound and its derivatives in such screening libraries increases the probability of discovering novel ligands with therapeutic potential.

Table 1: Examples of High-Throughput Screening Campaigns Identifying Indole Derivatives

| HTS Campaign Target | Identified Indole Derivative Class | Therapeutic Area |

| Trypanosoma cruzi | Indole-2-carboxamides | Chagas Disease |

| Vitamin D Receptor (VDR) | 3-indolyl-methanamines | Cancer, Metabolic Diseases |

| Dot1L | N-arylated indole system | Leukemia |

| Diabetic Retinopathy | Various small molecules | Diabetic Retinopathy |

This table is for illustrative purposes and includes examples of indole derivatives identified through HTS, highlighting the potential of this compound class in ligand discovery.

Application in Material Science Research (e.g., Dyes, Polymers)

While the primary focus of this compound research has been in the life sciences, its chemical properties also suggest potential applications in material science. The indole ring system is known to be a component of various functional materials.

The inherent aromatic and heterocyclic nature of the indole nucleus can impart specific electronic and photophysical properties to materials. For instance, indole derivatives have been investigated for their use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The ability to modify the this compound structure allows for the tuning of these properties, potentially leading to the creation of novel dyes and polymers with tailored characteristics.

While direct research on this compound in material science is not extensively documented, the broader field of indole chemistry provides a strong precedent. For example, the synthesis of polycyclic structures from indole-based starting materials is an active area of research. mdpi.com This suggests that this compound could serve as a monomer or a key intermediate in the synthesis of advanced materials. Further exploration in this area could uncover new applications for this versatile compound.

Role as a Building Block for Complex Molecule Synthesis

One of the most significant applications of this compound in chemical research is its role as a versatile building block for the synthesis of more complex molecules. bldpharm.comcymitquimica.com Its pre-functionalized indole core provides a convenient starting point for the construction of a wide range of heterocyclic and polycyclic structures.

The indole ring can be further elaborated through various chemical reactions, and the carboxamide group offers a handle for additional modifications. This allows chemists to use this compound as a scaffold to build molecules with specific three-dimensional arrangements of functional groups, a key aspect in the design of new drugs and other functional molecules. mdpi.com

For example, multicomponent reactions (MCRs) have been developed for the synthesis of highly substituted indole-2-carboxamide derivatives, demonstrating the utility of the indole carboxamide scaffold in generating molecular diversity. rsc.org Furthermore, indole derivatives are used in the synthesis of complex natural products and their analogs. mdpi.com The availability of this compound as a starting material facilitates the efficient synthesis of these complex targets. Its application as a building block is crucial for advancing research in medicinal chemistry, chemical biology, and organic synthesis. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Methylindole 4 Carboxamide

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of indole (B1671886) carboxamides is a cornerstone of medicinal and materials chemistry. Future research into the synthesis of 1-methylindole-4-carboxamide is poised to focus on methods that are not only efficient but also environmentally benign.

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. ucsb.edunih.gov The application of flow chemistry to the synthesis of indole derivatives has already demonstrated the potential for shorter reaction times and increased scalability. ucsb.edunih.govuc.pt Future studies could develop a telescoped, multi-step flow synthesis of this compound, starting from simple precursors and minimizing purification steps between reactions.

Another critical area for development is biocatalysis . The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild conditions. researchgate.net Recent breakthroughs in the engineering of amide synthetases and the discovery of thioesterases capable of forming indolylamides present exciting opportunities. acs.orgnih.gov Future work could focus on identifying or engineering an enzyme that can directly couple 1-methylindole-4-carboxylic acid with an amine source, or even construct the substituted indole ring itself. acs.orgnih.gov This approach would align with the principles of green chemistry by reducing the reliance on harsh reagents and solvents. rsc.orgresearchgate.net

Furthermore, the development of novel catalytic amidification methods is crucial. While direct amidation of carboxylic acids is challenging, new catalysts are emerging that can facilitate this transformation. For instance, titanium(IV) fluoride (B91410) (TiF4) has been shown to catalyze the direct amidation of various carboxylic acids. rsc.orgdiva-portal.org Research into heterogeneous catalysts, such as modified biochar-based catalysts, could also lead to more sustainable and recyclable systems for the synthesis of this compound and its derivatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Increased efficiency, safety, and scalability; precise reaction control. ucsb.edunih.gov | Development of integrated, multi-step flow processes. nih.govuc.pt |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.gov | Discovery and engineering of specific enzymes for amidation. acs.orgnih.gov |

| Advanced Catalysis | Atom economy, use of greener solvents, catalyst recyclability. rsc.orgrsc.org | Design of novel homogeneous and heterogeneous catalysts. rsc.orgrsc.orgdiva-portal.org |

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new reactivity. For this compound, several areas warrant deeper mechanistic investigation.

One of the most pertinent examples comes from the study of indole-4-carboxamides as antitubercular agents. Research has revealed that these compounds can act as prodrugs, being metabolized by an amidase in Mycobacterium tuberculosis to release an active antimetabolite. nih.gov A crucial future direction would be to conduct detailed mechanistic studies to determine if this compound undergoes similar metabolic activation in various biological systems. Understanding the specific enzymes and pathways involved would be critical for its potential development as a therapeutic agent or chemical probe.

Furthermore, the indole nucleus can participate in a variety of chemical transformations, including cycloadditions and C-H functionalization reactions. nih.gov Mechanistic studies, potentially employing a combination of experimental techniques (such as kinetic analysis and isotope labeling) and computational methods, could elucidate the pathways of under-explored reactions involving the this compound core. For example, investigating the mechanism of photocatalytic reactions involving this scaffold could open doors to novel synthetic applications. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling can accelerate its development in several key areas.

Density Functional Theory (DFT) can be employed to calculate a wide range of properties, including molecular geometries, electronic structure, and spectroscopic characteristics. niscpr.res.inresearchgate.netresearchgate.net Such studies can provide insights into the reactivity of the molecule and help to rationalize experimental observations. niscpr.res.inresearchgate.net For instance, DFT calculations can be used to model the transition states of potential reactions, thereby guiding the selection of optimal reaction conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of this compound derivatives. tandfonline.com By correlating structural features with observed activity, these models can be used to design new compounds with improved potency or selectivity. tandfonline.com Future research could involve developing QSAR models for various potential applications of this compound, such as its antimicrobial or enzyme-inhibitory activity.

Molecular docking simulations can be used to predict how this compound and its derivatives might bind to biological targets. nih.gov This can be particularly useful for identifying potential protein-protein interaction (PPI) targets or for optimizing the binding of the molecule to a known active site. nih.govresearchgate.net

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Potential Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. niscpr.res.inresearchgate.netresearchgate.net | Predict reactivity and guide synthetic efforts. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity. tandfonline.com | Design of new derivatives with enhanced properties. tandfonline.com |

| Molecular Docking | Prediction of binding to biological macromolecules. nih.gov | Identification of potential biological targets and optimization of interactions. researchgate.net |

Exploration of this compound in Emerging Chemical Biology Contexts

The interface of chemistry and biology is a fertile ground for discovery. This compound holds promise as a tool for exploring complex biological systems.

Given that related indole-4-carboxamides have been identified as prodrugs that target tryptophan biosynthesis, a key future direction is to explore this compound as a potential modulator of metabolic pathways . nih.gov This could involve screening the compound against a panel of enzymes involved in amino acid metabolism or other essential pathways in various organisms.

Another emerging area is the modulation of protein-protein interactions (PPIs) . ajwilsonresearch.comnih.govnih.govresearchgate.net PPIs are involved in virtually all cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comnih.govresearchgate.net The indole scaffold is a common feature in molecules designed to inhibit PPIs. nih.gov Future research could involve screening this compound and its derivatives for their ability to disrupt or stabilize specific PPIs, potentially leading to the development of novel therapeutic agents. researchgate.netnih.gov

Design of Next-Generation Chemical Probes and Ligands

Chemical probes are essential tools for dissecting biological processes and validating new drug targets. nih.gov The structural and functional properties of this compound make it an attractive starting point for the design of next-generation probes.

Building on its potential as a metabolic modulator, this compound could be derivatized to create activity-based probes for identifying the enzymes that metabolize it. This would involve incorporating a reactive group that can covalently label the active site of the target enzyme.

Furthermore, the indole core can be modified to incorporate reporter tags, such as fluorophores or affinity labels. This would enable the use of these probes in a variety of applications, including cellular imaging and target identification studies. The development of fluorescent indole derivatives has already shown promise for applications such as pH sensing. mdpi.com

Potential for New Material Science Applications

The unique electronic and photophysical properties of the indole ring system make it a valuable component in the design of new materials. goettingen-research-online.deresearchgate.net Future research should explore the potential of this compound in this domain.

One area of interest is the development of organic photoactuators . Indole derivatives have been used as core structures in molecular motors and switches that can convert light energy into mechanical motion. goettingen-research-online.dechim.it The specific substitution pattern of this compound could be tuned to create novel photoresponsive materials.

Another promising application is in the field of organic electronics . Indole-based compounds have been investigated as components of organic dyes for dye-sensitized solar cells and as materials for blocking blue light. researchgate.netresearchgate.net The incorporation of this compound into polymers or as a standalone dye could lead to materials with tailored optical and electronic properties. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers verify the novelty of 1-methylindole-4-carboxamide and confirm its prior synthesis?

- Methodology : Use databases like SciFinder or Reaxys to search for existing synthetic routes, CAS numbers, and analytical data (e.g., melting points, spectral data). Cross-reference results with literature to confirm novelty. If the compound is known, cite prior work and compare new analytical data (e.g., NMR, HPLC purity) with reported values for validation .

Q. What are standard protocols for characterizing this compound in synthetic chemistry?

- Methodology : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC for purity assessment. Melting points should be measured and compared with literature data if available. For indole derivatives, UV-Vis spectroscopy can track electronic properties .

Q. How to design initial biological assays for this compound?